3-(3-{[(Tert-butoxy)carbonyl]amino}-5-(methoxycarbonyl)phenyl)propanoic acid
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Overview
Description
3-(3-{[(Tert-butoxy)carbonyl]amino}-5-(methoxycarbonyl)phenyl)propanoic acid is an organic compound with the molecular formula C14H19NO4. This compound is known for its use in organic synthesis, particularly in the protection of amine groups. The tert-butoxycarbonyl (Boc) group is a common protecting group for amines, making this compound valuable in various chemical reactions and processes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-{[(Tert-butoxy)carbonyl]amino}-5-(methoxycarbonyl)phenyl)propanoic acid typically involves the protection of an amine group using di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as sodium hydroxide. The reaction can be carried out in aqueous conditions or in organic solvents like acetonitrile with 4-dimethylaminopyridine (DMAP) as the base .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems ensures high yield and purity. The reaction conditions are optimized to minimize by-products and maximize efficiency.
Chemical Reactions Analysis
Types of Reactions
3-(3-{[(Tert-butoxy)carbonyl]amino}-5-(methoxycarbonyl)phenyl)propanoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed to remove the Boc protecting group, yielding the free amine.
Substitution: The compound can undergo nucleophilic substitution reactions, where the Boc group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogenation with palladium on carbon (Pd/C) are used.
Substitution: Nucleophiles like amines or alcohols can be used in the presence of catalysts like DMAP.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce free amines.
Scientific Research Applications
3-(3-{[(Tert-butoxy)carbonyl]amino}-5-(methoxycarbonyl)phenyl)propanoic acid has several scientific research applications:
Chemistry: Used as a protecting group in peptide synthesis and other organic synthesis processes.
Biology: Employed in the synthesis of biologically active molecules and pharmaceuticals.
Medicine: Utilized in the development of drug candidates and therapeutic agents.
Industry: Applied in the production of fine chemicals and intermediates for various industrial processes
Mechanism of Action
The mechanism of action of 3-(3-{[(Tert-butoxy)carbonyl]amino}-5-(methoxycarbonyl)phenyl)propanoic acid involves the protection of amine groups through the formation of a stable Boc-protected amine. This protection prevents unwanted side reactions during synthesis and can be selectively removed under acidic conditions to yield the free amine. The molecular targets and pathways involved include the interaction with nucleophiles and the formation of stable carbamate intermediates .
Comparison with Similar Compounds
Similar Compounds
- 3-{[(tert-butoxy)carbonyl]amino}-3-[4-(propan-2-yl)phenyl]propanoic acid
- ®-N-(tert-butoxycarbonyl)-3-amino-4-(2,4,5-trifluorophenyl)butanoic acid
Uniqueness
3-(3-{[(Tert-butoxy)carbonyl]amino}-5-(methoxycarbonyl)phenyl)propanoic acid is unique due to its specific structure, which provides stability and selectivity in protecting amine groups. Its methoxycarbonyl group adds an additional layer of functionality, making it versatile in various synthetic applications .
Properties
Molecular Formula |
C16H21NO6 |
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Molecular Weight |
323.34 g/mol |
IUPAC Name |
3-[3-methoxycarbonyl-5-[(2-methylpropan-2-yl)oxycarbonylamino]phenyl]propanoic acid |
InChI |
InChI=1S/C16H21NO6/c1-16(2,3)23-15(21)17-12-8-10(5-6-13(18)19)7-11(9-12)14(20)22-4/h7-9H,5-6H2,1-4H3,(H,17,21)(H,18,19) |
InChI Key |
MIGFNVYIJJGOON-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)NC1=CC(=CC(=C1)C(=O)OC)CCC(=O)O |
Origin of Product |
United States |
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